

Morpheridine: A Technical Guide to Solubility and Stability

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Compound of Interest

Compound Name: **Morpheridine**

Cat. No.: **B13415942**

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Abstract

Morpheridine (also known as Morpholinoethylnorpethidine) is a potent synthetic opioid analgesic, structurally related to pethidine (meperidine).^[1] As with any active pharmaceutical ingredient (API), a thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for the development of safe, effective, and stable dosage forms. This technical guide provides a comprehensive overview of the available data on the solubility and stability of **morpheridine**, drawing upon published information and analogous data from structurally related compounds. It also outlines key experimental protocols for the determination of these properties and visualizes relevant pathways and workflows to aid in research and development.

Physicochemical Properties of Morpheridine

Morpheridine is a 4-phenylpiperidine derivative.^[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **Morpheridine**

Property	Value	Source
Molecular Formula	C ₂₀ H ₃₀ N ₂ O ₃	[2]
Molecular Weight	346.47 g/mol	[2]
Calculated logP (Octanol/Water)	1.916	[3]
Calculated Water Solubility (log ₁₀ WS mol/L)	-1.85	[3]
IUPAC Name	ethyl 1-(2-morpholin-4-ylethyl)-4-phenylpiperidine-4-carboxylate	[2]

Solubility Profile

Precise experimental solubility data for **morpheridine** in various solvents is not extensively documented in publicly available literature. However, its calculated water solubility and logP value provide initial insights into its solubility characteristics. The calculated log₁₀WS of -1.85 suggests that **morpheridine** is sparingly soluble in water.[\[3\]](#) The positive logP value indicates a degree of lipophilicity, suggesting better solubility in organic solvents compared to aqueous media.[\[3\]](#)

For comparison, the solubility of related compounds, meperidine and morphine, is provided in Table 2. Given the structural similarities, these data can offer a preliminary guide for solvent selection in formulation development.

Table 2: Solubility of Structurally Related Opioids

Compound	Solvent	Solubility	Source
Meperidine Hydrochloride	Water	Very soluble	[4]
Alcohol, Acetone, Ethyl Acetate	Soluble	[4]	
Ether	Sparingly soluble	[4]	
Morphine	Water	1 g in ~5000 mL	[5]
Boiling Water	1 g in ~1100 mL	[5]	
Alcohol	Soluble in 11 parts	[5]	

Experimental Protocol for Solubility Determination

A standard method for determining the equilibrium solubility of a compound like **morpheridine** involves the shake-flask method.

Protocol: Shake-Flask Method for Solubility Determination

- Preparation of Saturated Solution: An excess amount of **morpheridine** powder is added to a known volume of the solvent of interest (e.g., water, phosphate buffer at various pH values, ethanol, propylene glycol) in a sealed container.
- Equilibration: The container is agitated at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the solution.
- Sampling and Analysis: A filtered aliquot of the supernatant is carefully withdrawn and diluted. The concentration of **morpheridine** in the diluted sample is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

- Quantification: The solubility is expressed as mass per unit volume (e.g., mg/mL) or in molar units.

Stability Profile

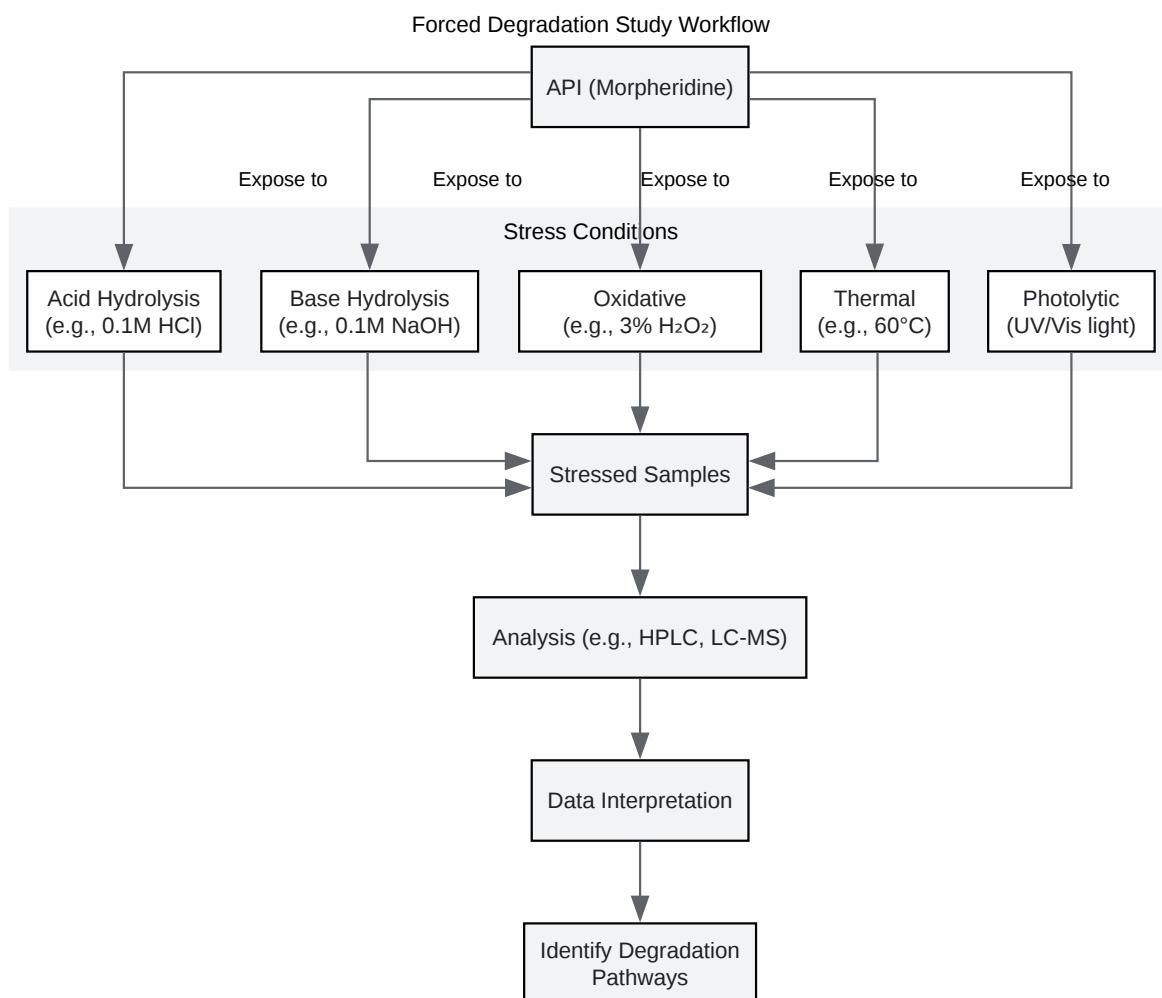
Specific stability data for **morpheridine** is not readily available. However, as a 4-phenylpiperidine derivative with an ester functional group, it is susceptible to degradation through hydrolysis and oxidation.^[1] Stability studies on the closely related compound, meperidine, have shown that it is stable at room temperature and can be stored in various solutions without significant loss of potency.^[4] Conversely, morphine solutions have shown varied stability depending on factors like container type, vehicle, temperature, and light exposure.^[6]

Potential Degradation Pathways

Based on its chemical structure, the following degradation pathways for **morpheridine** can be anticipated:

- Hydrolysis: The ethyl ester group is susceptible to acid- or base-catalyzed hydrolysis, which would yield the corresponding carboxylic acid and ethanol.
- Oxidation: The tertiary amine in the piperidine ring and the morpholine ring could be susceptible to oxidation, leading to the formation of N-oxides or other oxidative degradation products.
- Photodegradation: Exposure to light, particularly UV radiation, may induce degradation through photolytic cleavage or the formation of free radicals.

The following diagram illustrates a general workflow for conducting a forced degradation study to identify these potential degradation pathways.

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Caption: A general workflow for a forced degradation study.

Experimental Protocol: Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for accurately quantifying the decrease in the concentration of the active pharmaceutical ingredient (API) and detecting the formation of degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.^[7]

Protocol: Development and Validation of a Stability-Indicating HPLC Method

- Forced Degradation: As outlined in the workflow above, samples of **morpheridine** are subjected to forced degradation under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products.[8][9]
- Chromatographic Conditions Development:
 - Column: A reversed-phase column (e.g., C18, C8) is typically used.
 - Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often employed to achieve good separation of the parent drug from its degradation products.
 - Detection: A UV detector is commonly used, with the detection wavelength set at the absorbance maximum of **morpheridine**. A photodiode array (PDA) detector can be beneficial for assessing peak purity.
- Method Validation: The developed method must be validated according to ICH guidelines. This includes assessing:
 - Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, including impurities, degradants, and matrix components.
 - Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
 - Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
 - Accuracy: The closeness of the test results obtained by the method to the true value.
 - Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes

repeatability (intra-assay precision) and intermediate precision (inter-day and inter-analyst variability).

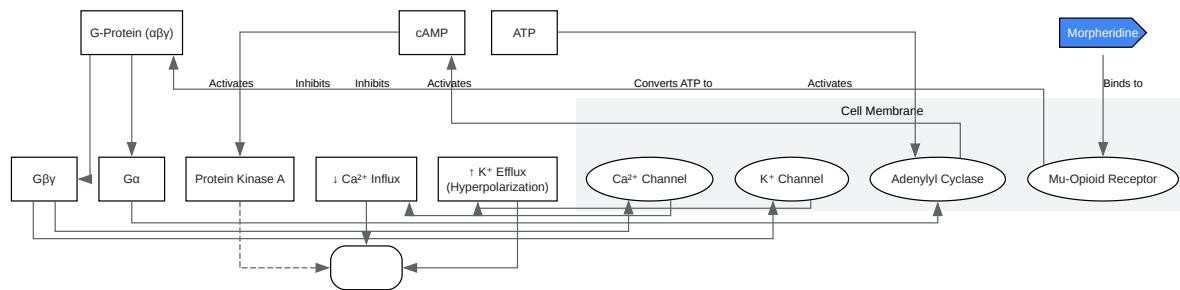
- Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
- Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
- Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Mechanism of Action and Signaling Pathway

Morpheridine is a mu-opioid receptor agonist.[\[10\]](#) The activation of mu-opioid receptors, which are G-protein coupled receptors (GPCRs), initiates a cascade of intracellular signaling events that ultimately lead to the analgesic and other pharmacological effects of the drug.[\[11\]](#)[\[12\]](#)

The binding of **morpheridine** to the mu-opioid receptor leads to a conformational change in the receptor, which in turn activates intracellular G-proteins.[\[13\]](#) This activation results in the dissociation of the G α and G $\beta\gamma$ subunits. The G α subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[\[11\]](#) The G $\beta\gamma$ subunit can directly interact with and inhibit voltage-gated calcium channels, reducing neurotransmitter release, and activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.[\[13\]](#)

Mu-Opioid Receptor Signaling Pathway

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Caption: Simplified signaling pathway of a mu-opioid receptor agonist.

Conclusion

While specific experimental data for **morpheridine** is limited, this guide provides a foundational understanding of its likely solubility and stability characteristics based on its physicochemical properties and data from structurally analogous compounds. The outlined experimental protocols for solubility determination and the development of a stability-indicating HPLC method offer a practical framework for researchers and drug development professionals. A comprehensive investigation into the solubility and stability of **morpheridine** is a critical step in the successful development of robust and reliable pharmaceutical formulations.

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